![molecular formula C17H12F3N3O2 B5621058 2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)
2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to “2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide” often involves multi-step chemical processes. For example, derivatives of phthalazine have been synthesized through methods such as Sonogashira cross-coupling, providing high yields and showcasing the chemical versatility of phthalazine-based compounds (Durgadas, Mukkanti, & Pal, 2013). Similarly, the synthesis of analogous structures, utilizing Suzuki coupling techniques, has been reported to yield a series of compounds with potential bioactivity (Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of phthalazine derivatives is characterized by spectroscopic and X-ray crystallography methods, revealing intricate details about their configuration and conformation. For instance, studies have detailed the crystal structure of related compounds, elucidating intermolecular hydrogen bonds and other structural features (Pan et al., 2016).
Chemical Reactions and Properties
Phthalazine derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. Research has explored C-H functionalization of phthalazinones, demonstrating methods for introducing substituents at specific positions on the phthalazine ring (Huestis, 2016). These reactions are crucial for diversifying the chemical and biological properties of these compounds.
Future Directions
properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)12-5-3-6-13(8-12)22-15(24)10-23-16(25)14-7-2-1-4-11(14)9-21-23/h1-9H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHLFIQBBAZJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1H-phthalazin-2-yl)-N-(3-trifluoromethyl-phenyl)-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.